6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with β-ketoesters to form the pyrazole ring.
Substitution Reactions:
Etherification: The ethoxyphenyl group is introduced via etherification reactions, often using ethyl iodide or similar reagents.
Final Cyclization: The final step involves the cyclization to form the dihydropyrano[2,3-c]pyrazole structure, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups that can mimic natural substrates or inhibitors.
Medicine
Medically, this compound has potential applications as a pharmaceutical agent. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furan-2-carbaldehyde
Uniqueness
Compared to similar compounds, 6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C23H20ClFN4O3 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
6-amino-4-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H20ClFN4O3/c1-3-30-19-9-13(7-8-18(19)31-11-15-16(24)5-4-6-17(15)25)21-14(10-26)22(27)32-23-20(21)12(2)28-29-23/h4-9,21H,3,11,27H2,1-2H3,(H,28,29) |
InChI Key |
CVMSVUBYBLPGIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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